molecular formula C11H12N2O4 B1653781 tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate CAS No. 1951445-08-1

tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate

Cat. No.: B1653781
CAS No.: 1951445-08-1
M. Wt: 236.22
InChI Key: XIJVTOKTQHSINM-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol, with the use of acids like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also critical components of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxazole and pyridine rings allow the compound to bind to active sites on enzymes or receptors, potentially inhibiting or modulating their activity. This binding can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylate: Similar in structure but with an imidazole ring instead of an oxazole ring.

    tert-Butyl 2-oxo-[1,3]thiazolo[4,5-b]pyridine-3-carboxylate: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-11(2,3)17-10(15)13-8-7(16-9(13)14)5-4-6-12-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJVTOKTQHSINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139540
Record name Oxazolo[4,5-b]pyridine-3(2H)-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951445-08-1
Record name Oxazolo[4,5-b]pyridine-3(2H)-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951445-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-b]pyridine-3(2H)-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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